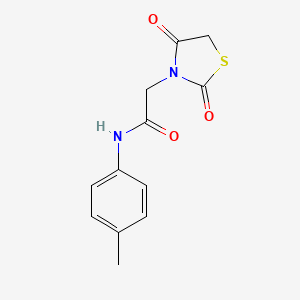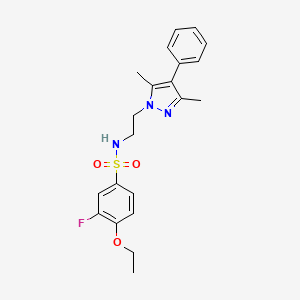![molecular formula C5H12ClNO2 B2712306 [trans-4-methoxytetrahydro-3-furanyl]amine hydrochloride CAS No. 1609395-41-6](/img/structure/B2712306.png)
[trans-4-methoxytetrahydro-3-furanyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4-Methoxytetrahydrofuran-3-amine hydrochloride: is a chemical compound with the molecular formula C5H11NO2·HCl. It is used in various scientific research applications due to its unique properties. This compound is particularly valuable in the fields of organic chemistry and drug synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [trans-4-methoxytetrahydro-3-furanyl]amine hydrochloride typically involves the reaction of tetrahydrofuran derivatives with methoxy and amine groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as distillation, crystallization, and purification to achieve the final product with the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Trans-4-Methoxytetrahydrofuran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to yield other amine derivatives.
Substitution: The methoxy and amine groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
Trans-4-Methoxytetrahydrofuran-3-amine hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block in organic synthesis and the development of new chemical compounds.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug development.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [trans-4-methoxytetrahydro-3-furanyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-Methoxytetrahydrofuran-3-amine: Similar structure but without the trans configuration.
Tetrahydrofuran-3-amine: Lacks the methoxy group.
Methoxytetrahydrofuran derivatives: Various derivatives with different functional groups.
Uniqueness: Trans-4-Methoxytetrahydrofuran-3-amine hydrochloride is unique due to its specific trans configuration and the presence of both methoxy and amine groups. This combination of features makes it particularly valuable in certain chemical reactions and research applications .
Propriétés
IUPAC Name |
(3S,4R)-4-methoxyoxolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-7-5-3-8-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDANNXAXAYGSFR-FHAQVOQBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1COC[C@@H]1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2712223.png)


![1-(4-{[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]methyl}phenyl)pyrrolidin-2-one](/img/structure/B2712229.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2712230.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2712231.png)


![2-(4-Chlorophenyl)-3-({[(4-methylbenzoyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2712240.png)

![3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2712243.png)
![1,3-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2712244.png)
![2-Methyl-3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2712245.png)

